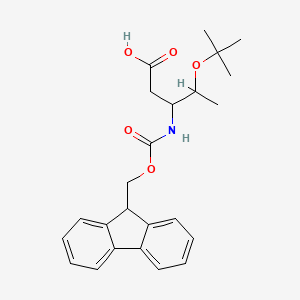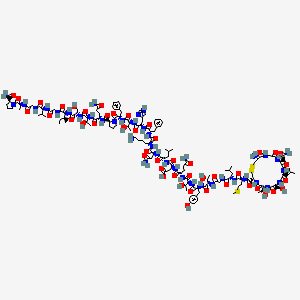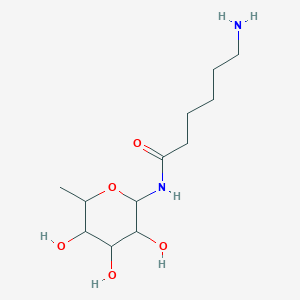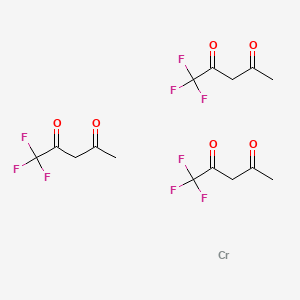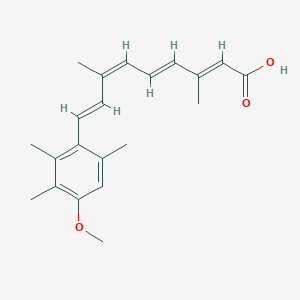![molecular formula C12H21N3O6S B13401257 2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)
2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Ethylglutathione: is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is known for its role as a gloxalase enzyme inhibitor and has a molecular formula of C12H21N3O6S
準備方法
Synthetic Routes and Reaction Conditions: S-Ethylglutathione can be synthesized through the reaction of glutathione with ethylating agents under controlled conditions. The reaction typically involves the use of ethyl iodide or ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an aqueous or organic solvent at a temperature range of 0-25°C to ensure the stability of the product .
Industrial Production Methods: Industrial production of S-Ethylglutathione involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions: S-Ethylglutathione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its role in biological systems and its potential therapeutic applications .
Common Reagents and Conditions:
Oxidation: S-Ethylglutathione can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of S-Ethylglutathione, such as S-ethylglutathione disulfide and S-ethylglutathione conjugates with other biomolecules .
科学的研究の応用
S-Ethylglutathione has a wide range of applications in scientific research:
作用機序
The mechanism of action of S-Ethylglutathione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: S-Ethylglutathione acts as an inhibitor of gloxalase enzymes, which are involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis.
Redox Regulation: It participates in redox reactions, helping to maintain the balance between oxidation and reduction within cells.
Detoxification: S-Ethylglutathione conjugates with toxic compounds, facilitating their excretion from the body.
類似化合物との比較
S-Ethylglutathione can be compared with other glutathione derivatives, such as:
S-Methylglutathione: Similar in structure but with a methyl group instead of an ethyl group. It has different reactivity and biological properties.
S-Propylglutathione: Contains a propyl group, leading to variations in its chemical behavior and applications.
S-Butylglutathione: With a butyl group, it exhibits unique properties compared to S-Ethylglutathione.
Uniqueness: S-Ethylglutathione is unique due to its specific ethyl group, which influences its reactivity and interactions with enzymes and other biomolecules.
特性
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6S/c1-2-22-6-8(11(19)14-5-10(17)18)15-9(16)4-3-7(13)12(20)21/h7-8H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFDVPSBWOHOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
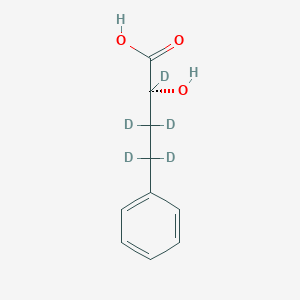
![N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B13401193.png)
![[5-(2-Acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] 2-methylbut-2-enoate](/img/structure/B13401202.png)
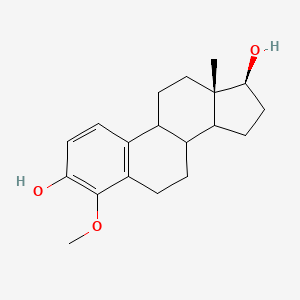
![Dipotassium;3-[3-(carboxylatomethylamino)-2-hydroxyphenyl]propanoate](/img/structure/B13401208.png)
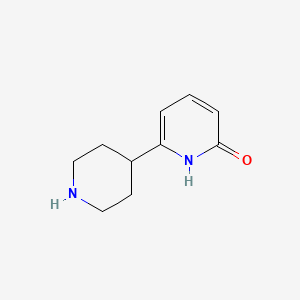
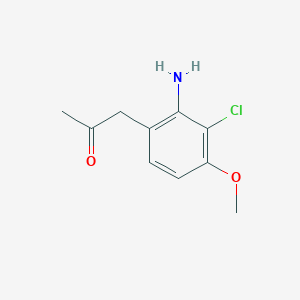
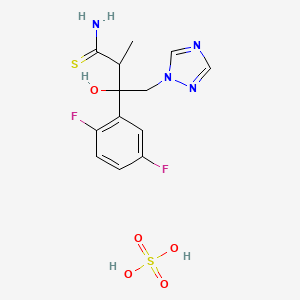
![7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13401226.png)
